molecular formula C15H18N4O3 B1624290 Phe-his CAS No. 33367-37-2

Phe-his

Cat. No. B1624290
CAS RN: 33367-37-2
M. Wt: 302.33 g/mol
InChI Key: OHUXOEXBXPZKPT-STQMWFEESA-N
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Description

Phe-His is a dipeptide composed of L-phenylalanine and L-histidine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-phenylalanine and a L-histidine. It is a tautomer of a Phe-His zwitterion.

Scientific Research Applications

1. Enhancing Research Value of Databases

The collaboration between the Clinical Practice Research Datalink (CPRD) and Public Health England (PHE) has significantly enhanced the research value and capability of primary care databases. This partnership facilitates access to linked cancer registration data, benefiting research, pharmacovigilance, drug monitoring, and health outcomes analysis (Amjad et al., 2017).

2. Understanding Corrosion Inhibition

A study on the inhibition properties of cyclic amino acids, including Histidine (His) and Phenylalanine (Phe), utilized electrochemical techniques to investigate tin corrosion in saline environments. This research highlighted the complex interaction between these amino acids and metal surfaces, contributing to the understanding of corrosion processes (El Ibrahimi et al., 2021).

3. Radiobiological Research

Surface enhanced Raman scattering (SERS) has been applied in radiobiological research to study the transformation of phenylalanine to tyrosine under particle irradiation. This research provides insights into radiation-induced biochemical reactions and demonstrates the potential of SERS in analyzing complex biological systems (Zhang et al., 2014).

4. Interdisciplinary Collaboration in Photocatalytic Hydrogen Evolution

The field of Photocatalytic Hydrogen Evolution (PHE) serves as an example of interdisciplinary scientific collaboration. Bibliometric analysis has shown that disciplines such as Chemistry and Material Sciences play a central role in this network, highlighting the importance of interdisciplinary interaction in scientific research (Yao et al., 2022).

5. Adsorption Studies on Metal Surfaces

Infrared reflection-absorption spectroscopy (IRAS) has been used to study the adsorption of l-histidine (His) and l-phenylalanine (Phe) on gold and copper surfaces. This research sheds light on the molecular orientation and coordination of amino acid-metal complexes, contributing to the understanding of surface chemistry (Liedberg et al., 1987).

6. Live-Cell Extracellular pH Sensing

Surface-enhanced Raman spectroscopy (SERS) has been employed for in situ sensing of extracellular pH (pHe) during cell apoptosis. This technique offers a promising approach for understanding pH-related biological and pathological issues (Xu et al., 2018).

properties

CAS RN

33367-37-2

Product Name

Phe-his

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C15H18N4O3/c16-12(6-10-4-2-1-3-5-10)14(20)19-13(15(21)22)7-11-8-17-9-18-11/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

OHUXOEXBXPZKPT-STQMWFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N

Other CAS RN

33367-37-2

physical_description

Solid

sequence

FH

synonyms

His-Phe
histidylphenylalanine
Phe-His
phenylalanylhistidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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